5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. Its unique structure, which includes both a methyl group and a 2-methylphenyl group, contributes to its distinct chemical behavior and biological activity.
The compound is classified under the broader category of oxadiazoles, which are known for their various applications in pharmaceuticals. Oxadiazoles have been utilized in the development of several drugs, including those targeting bacterial infections and cancer treatment . The specific compound 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is recognized for its potential in drug discovery and is being explored for its therapeutic applications .
The synthesis of 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form a hydrazide intermediate. This intermediate is subsequently treated with acetic anhydride under reflux conditions to yield the desired oxadiazole compound. The reaction conditions usually require careful control of temperature and time to optimize yield and purity.
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions typical of oxadiazoles:
These reactions are essential for modifying the compound's properties to enhance its biological activity .
The mechanism of action for 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors that are crucial for various cellular processes. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thus exhibiting antimicrobial effects. Additionally, it may induce apoptosis in cancer cells by activating pathways related to cell death .
The chemical properties include stability under standard laboratory conditions but may vary under different pH levels or in the presence of other reactive species. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications.
Relevant data include:
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has potential applications in various scientific fields:
Research continues into the modification of this compound to enhance its pharmacological profiles and broaden its therapeutic applications .
1,2,4-Oxadiazoles represent a significant class of nitrogen- and oxygen-containing five-membered heterocyclic compounds characterized by their unique electronic configuration, metabolic stability, and versatile bioisosteric properties. These aromatic systems consist of two nitrogen atoms and one oxygen atom within the ring structure, arranged such that positions 1 and 2 are occupied by nitrogen atoms, while position 4 contains the oxygen atom. The structural architecture allows for diverse substitution patterns at the C(3) and C(5) positions, making them highly adaptable scaffolds in medicinal chemistry and materials science. Their intrinsic electron-deficient nature, stemming from the electronegative heteroatoms and aromatic character, confers remarkable stability under physiological conditions while enabling specific interactions with biological targets [1] [9]. Since their initial synthesis by Tiemann and Krüger in 1884 (originally termed furo[ab]diazoles), 1,2,4-oxadiazoles have evolved from chemical curiosities to privileged scaffolds in pharmaceutical development, evidenced by their presence in several FDA-approved drugs and natural products like phidianidines A and B [3].
The 1,2,4-oxadiazole ring system exhibits distinctive structural and electronic features that underpin its chemical behavior and biological utility. X-ray crystallographic analyses reveal a planar five-membered ring with bond lengths intermediate between typical single and double bonds, indicative of delocalized π-electron systems. The C3–N4 and N4–O bonds measure approximately 1.30-1.32 Å and 1.36-1.38 Å, respectively, characteristic of significant double-bond character, while the O1–N2 bond extends to about 1.42 Å, suggesting partial single-bond character. This bond length asymmetry contributes to the ring's dipolar nature and reduced aromaticity compared to isomeric 1,3,4-oxadiazoles [3] [9].
Spectroscopic studies provide compelling evidence for the limited aromaticity of 1,2,4-oxadiazoles. UV-Vis analysis of 3-phenyl-1,2,4-oxadiazole shows absorption at 238 nm, while the 5-phenyl isomer absorbs at 250 nm. Notably, 3,5-diphenyl-1,2,4-oxadiazole exhibits an intermediate absorption maximum (245 nm), lacking the significant bathochromic shift expected for a fully conjugated aromatic system. This contrasts sharply with 2,5-diphenyl-1,3,4-oxadiazole, which absorbs at 276 nm, demonstrating greater aromatic character in the latter isomer. These observations confirm that 1,2,4-oxadiazoles behave more like conjugated dienes than traditional aromatic compounds, significantly influencing their reactivity and interaction profiles [3].
The electron-withdrawing nature of the 1,2,4-oxadiazole ring profoundly impacts attached substituents, with the effect being more pronounced at the C(5) position than at C(3). This electronic asymmetry enables differential modulation of electronic density in pharmacophores and influences hydrogen-bonding capabilities. The ring oxygen and nitrogens act as hydrogen bond acceptors, facilitating interactions with biological targets, while the ring's stability toward acid hydrolysis and metabolic degradation makes it an excellent bioisostere for ester and amide functionalities [1] [9].
Table 1: Structural Parameters of 1,2,4-Oxadiazole Derivatives
Bond | Length (Å) | Bond Angle (°) | Torsion Angle (°) | Electronic Effect |
---|---|---|---|---|
C3–N4 | 1.30-1.32 | N2–N4–C5: 105-107 | Ring Planarity: <5° | Strong σ-withdrawal at C3 |
N4–O1 | 1.36-1.38 | O1–N2–N4: 102-104 | Phenyl Twist: 5-15° | Moderate π-donation |
O1–N2 | 1.42-1.44 | C3–N4–O1: 112-114 | Substituent Effects: Minimal conjugation | Weak resonance stabilization |
N2–C3 | 1.32-1.34 | N4–C5–C3: 106-108 | C5 vs. C3 EWG*: 1.5x | Enhanced σ-withdrawal at C5 |
*EWG = Electron-Withdrawing Group Effect
The medicinal exploration of 1,2,4-oxadiazoles spans over eight decades, beginning with preliminary biological investigations in the 1940s. The breakthrough came in the 1960s with the introduction of oxolamine (Perebron®) as a cough suppressant, marking the first therapeutic application of this heterocyclic system. Oxolamine's mechanism involved local anesthesia of the vagus nerve endings in the bronchi, demonstrating the scaffold's ability to modulate neurological pathways. This success catalyzed further pharmaceutical development, leading to the approval of several 1,2,4-oxadiazole-containing drugs with diverse therapeutic indications [9].
The 1980s witnessed the emergence of prenoxdiazine as an antitussive agent acting through peripheral reduction of cough reflex sensitivity. Concurrently, butalamine was developed as a vasodilator for peripheral vascular disorders, leveraging the oxadiazole ring's ability to enhance tissue penetration while maintaining metabolic stability. The 1990s and early 2000s represented a golden era for 1,2,4-oxadiazole drug development with the introduction of multiple structurally diverse agents: fasiplon, a non-benzodiazepine anxiolytic acting as a partial agonist at GABA_A receptors; pleconaril, a broad-spectrum antiviral agent inhibiting picornavirus uncoating; ataluren, a novel read-through agent for nonsense mutation-mediated disorders like Duchenne muscular dystrophy; and proxazole, a spasmolytic for gastrointestinal disorders [5].
This historical progression demonstrates the scaffold's therapeutic versatility, with applications spanning CNS disorders, cardiovascular conditions, infectious diseases, and genetic disorders. The timeline also reflects evolving synthetic strategies—early drugs like oxolamine employed simple phenyl substitutions, while later compounds (e.g., ataluren) incorporated complex hybrid structures with multiple pharmacophores. Throughout this evolution, the methylphenyl substitution pattern has remained pharmacologically relevant, contributing to optimal lipophilicity and target engagement [1] .
Table 2: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Decade | Therapeutic Agent | Therapeutic Category | Key Structural Features | Mechanistic Insights |
---|---|---|---|---|
1960s | Oxolamine | Antitussive | 3-phenyl substitution | Peripheral vagus nerve anesthesia |
1980s | Prenoxdiazine | Antitussive | 3-(2-morpholinoethyloxy)phenyl | Cough reflex desensitization |
1980s | Butalamine | Vasodilator | N,N-dialkylaminoalkyl chain | Peripheral vasodilation |
1990s | Fasiplon | Anxiolytic | Imidazo[1,2-a]pyrimidine fusion | GABA_A receptor partial agonism |
2000s | Pleconaril | Antiviral | Trifluoromethylphenyl + alkyl chain | Picornavirus uncoating inhibition |
2010s | Ataluren | Genetic disorder therapy | 3-(4-fluorophenyl)-5-(aminobenzoate) | Nonsense mutation read-through |
Present | Investigational agents | Anticancer/Immunomodulatory | Methylphenyl derivatives | TAM repolarization, kinase inhibition |
Systematic nomenclature of 1,2,4-oxadiazoles follows IUPAC conventions that prioritize the heterocyclic ring as the parent structure. The oxygen atom is designated position 1, with adjacent nitrogen atoms at positions 2 and 4. Carbon atoms occupy positions 3 and 5, serving as attachment points for substituents. For the specific compound 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, the name reflects two methyl-substituted phenyl rings attached at C3 and C5. The locant "3-(3-methylphenyl)" specifies a meta-methyl-substituted phenyl group bonded to C3 of the oxadiazole core, while "5-(2-methylphenyl)" denotes an ortho-methyl-substituted phenyl group bonded to C5 [4] [6].
This naming convention maintains strict numerical order, with the C3 substituent cited before the C5 substituent regardless of complexity. When functional groups of higher priority are present (e.g., carboxylic acids), the oxadiazole ring may be named as a substituent (e.g., "1,2,4-oxadiazol-5-yl"). The compound N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide exemplifies this approach, where the oxadiazole carries a 3-methylphenyl group at C3 and a carboxamide-linked aminoethyl chain at C5. In this case, the carboxylic acid derivative at C5 takes naming priority over the aryl substituent at C3 [6].
Structural classification of substituted 1,2,4-oxadiazoles considers three key aspects: (1) the electronic nature of substituents (electron-donating or withdrawing), (2) the steric bulk and conformational flexibility of substituents, and (3) the presence of ortho-substitutions that may influence rotational freedom. Applying this framework, 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole possesses two aryl substituents classified as moderately electron-donating due to the methyl groups. The ortho-methyl group on the C5-phenyl creates steric hindrance, potentially restricting rotation and enhancing conformational stability, while the meta-methyl on the C3-phenyl offers electronic modulation without significant steric effects [4] [9].
Table 3: Nomenclature and Classification of Methylphenyl-Substituted 1,2,4-Oxadiazoles
Compound Structure | Systematic Name | Substituent Classification | Steric Consideration | Electronic Effect |
---|---|---|---|---|
3-(3-methylphenyl)-5-phenyl | 3-(m-tolyl)-5-phenyl-1,2,4-oxadiazole | C3: meta-alkyl aryl C5: unsubstituted aryl | Minimal steric hindrance | C3: moderate +I effect |
3-(4-methylphenyl)-5-phenyl | 3-(p-tolyl)-5-phenyl-1,2,4-oxadiazole | C3: para-alkyl aryl C5: unsubstituted aryl | Minimal steric hindrance | C3: moderate +I effect |
3-(3-methylphenyl)-5-(2-methylphenyl) | 5-(o-tolyl)-3-(m-tolyl)-1,2,4-oxadiazole | C3: meta-alkyl aryl C5: ortho-alkyl aryl | Significant C5 steric hindrance | Balanced +I effects |
3-(3-methylphenyl)-5-(4-methylphenyl) | 3-(m-tolyl)-5-(p-tolyl)-1,2,4-oxadiazole | C3: meta-alkyl aryl C5: para-alkyl aryl | Minimal steric hindrance | Balanced +I effects |
N-(2-aminoethyl)-3-(3-methylphenyl)-5-carboxamide | N-(2-aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide | C3: meta-alkyl aryl C5: aminoalkylamide | Moderate steric bulk at C5 | C3: +I effect, C5: mixed electronic properties |
Methylphenyl (tolyl) substituents on heterocyclic frameworks confer distinct physicochemical and pharmacological advantages that enhance drug-likeness and target interactions. The methyl group's modest electron-donating effect (+I inductive effect) subtly increases electron density on the phenyl ring without compromising aromatic character. This electronic modulation fine-tunes the heterocycle's dipole moment and influences binding interactions, particularly with hydrophobic enzyme pockets or receptor subdomains. The methyl group's meta-position, as seen in 3-(3-methylphenyl) substitution, optimally balances electronic transmission and steric accessibility, making it prevalent in pharmacologically active oxadiazoles [7] [10].
Ortho-substitution, exemplified by the 5-(2-methylphenyl) group, introduces significant steric and conformational effects. The proximal methyl group creates torsional restriction (5-15° twist angle relative to the oxadiazole plane), reducing conformational entropy upon binding and potentially enhancing selectivity for complementary protein cavities. This restriction also provides metabolic protection against cytochrome P450-mediated oxidation at vulnerable ortho-positions, improving pharmacokinetic stability. Hybrid systems combining meta-methylphenyl at C3 and ortho-methylphenyl at C5 leverage complementary effects: the C3 substituent offers electronic modulation with minimal steric impact, while the C5 group provides conformational restraint and enhanced lipophilicity [4] [6].
Biological studies demonstrate that methylphenyl-substituted oxadiazoles exhibit superior membrane permeability compared to polar analogs, attributed to calculated logP values of approximately 3.5-4.0—within the optimal range for passive diffusion. These compounds demonstrate substantial bioactivity in anticancer and immunomodulatory contexts. Specifically, derivatives bearing methylphenyl groups exhibit potent antiproliferative effects against melanoma cells (B16-F10) and modulate macrophage polarization toward the tumor-suppressive M1 phenotype, enhancing TNF-α and IL-12 production at concentrations of 64-100 μM. This immunomodulatory activity positions methylphenyl-oxadiazoles as promising dual-action agents in oncology, capable of direct cytotoxicity and tumor microenvironment modification [6] [10].
Table 4: Bioactivity and Physicochemical Properties of Methylphenyl-Substituted 1,2,4-Oxadiazoles
Biological Activity | Potency Range | Role of Methylphenyl Groups | Physicochemical Enhancement | Therapeutic Implications |
---|---|---|---|---|
Antiproliferative (melanoma) | IC50: 25-100 μM | Enhanced lipophilicity for membrane penetration | logP ~3.8, ClogP ~3.5 | Direct tumor cell cytotoxicity |
Macrophage M1 polarization | EC50: 40-80 μM | Optimal steric bulk for TLR agonism | Molecular weight: 250-300 Da | Tumor microenvironment reprogramming |
TNF-α induction | 2-5 fold increase | Stabilization of protein-ligand interactions | Polar surface area: 35-45 Ų | Enhanced antitumor immunity |
IL-12 secretion | 3-6 fold increase | Metabolic protection of phenyl ring | Hydrogen bond acceptors: 3-4 | T-cell activation and recruitment |
Selective cytotoxicity index | 2.5-3.5 vs normal | Differential uptake in malignant cells | Rotatable bonds: 2-3 | Improved therapeutic window |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8